molecular formula C17H9N3O5 B2936121 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one CAS No. 142818-80-2

3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one

Cat. No.: B2936121
CAS No.: 142818-80-2
M. Wt: 335.275
InChI Key: HUZIGFPJWRJGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one (CAS 142818-80-2) is a specialized chemical compound with a molecular formula of C 17 H 9 N 3 O 5 and a molecular weight of 335.27 g/mol . This complex molecule is built on a coumarin (2H-chromen-2-one) backbone linked to a 4-nitrophenyl-substituted 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole scaffold is a well-known pharmacophore of significant interest in medicinal chemistry due to its diverse biological activities and presence in FDA-approved drugs . This compound is a key intermediate for researchers working in anticancer drug discovery. The 1,3,4-oxadiazole core is recognized for its ability to contribute to cytotoxicity against malignant cells through various mechanisms, including the inhibition of enzymes like thymidylate synthase, topoisomerase II, and telomerase . Furthermore, structurally related compounds featuring a coumarin core fused with a 1,3,4-oxadiazole ring have demonstrated notable antimicrobial efficacy in scientific studies, showing activity against a range of Gram-positive and Gram-negative bacteria as well as fungal species . Its high molecular complexity and defined structure make it a valuable building block for constructing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Key Features: • High-purity material for reliable research outcomes. • Complex molecular architecture ideal for pharmaceutical development. • Serves as a critical synthon for generating libraries of bioactive molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O5/c21-17-13(9-11-3-1-2-4-14(11)24-17)16-19-18-15(25-16)10-5-7-12(8-6-10)20(22)23/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZIGFPJWRJGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-nitrobenzohydrazide with salicylaldehyde to form a hydrazone intermediate, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

    Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products:

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and oxadiazole moieties. These interactions can lead to the inhibition of specific biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis:

Coumarin-Based Oxadiazole Derivatives

a) 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (IVb)
  • Structure : Replaces the 4-nitrophenyl group with a simple phenyl ring.
  • Activity : Demonstrated potent anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models, outperforming other coumarin-oxadiazole derivatives .
b) 3-[5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]chromen-2-one
  • Structure : Substitutes 4-nitrophenyl with a bulkier naphthalene group.
  • Activity : Acts as an inhibitor of SARS-CoV-2 main protease (Mpro) by forming hydrophobic contacts with the catalytic dyad and hydrogen bonds via its lactone group .
  • Key Difference : The extended aromatic system enhances hydrophobic interactions but may reduce solubility compared to the nitro-substituted analog.

Oxadiazole-Containing Heterocyclic Hybrids

a) 2-(4-Nitrophenyl)-3-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thiazolidin-4-one (D-2)
  • Structure : Replaces the coumarin core with a thiazolidin-4-one ring.
  • Properties :
    • Molecular weight: 413 g/mol
    • Melting point: 175–177°C
    • Yield: 58%
b) 3-Chloro-4-(4-nitrophenyl)-1-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)azetidin-2-one
  • Structure : Features an azetidin-2-one ring instead of coumarin.
  • Properties :
    • Melting point: 260–262°C
    • Yield: 61%
  • Activity : Higher thermal stability compared to coumarin derivatives, but reduced anticonvulsant activity due to the rigid β-lactam ring .

Substituent Effects on Pharmacological Profiles

The 4-nitrophenyl group in the target compound plays a critical role in its bioactivity:

  • Electron-Withdrawing Effect : Enhances binding to enzymes (e.g., HIV protease, Mpro) by increasing electrophilicity .
  • Comparison with Methoxy/Chloro Substituents :
    • 4-Methoxyphenyl analogs (e.g., 3-chloro-4-(3,5-dichlorophenyl)-1-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)azetidin-2-one):
  • Lower melting points (e.g., 216–218°C) due to reduced crystallinity.
  • Higher yields (e.g., 78%) but weaker antimicrobial activity .
    • 4-Chlorophenyl analogs : Improved lipophilicity but compromised antioxidant capacity compared to nitro derivatives .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Notable Activity
Target Compound Coumarin 4-Nitrophenyl 367.3 Not reported Anticancer, Anti-HIV
IVb (Phenyl analog) Coumarin Phenyl 334.3 Not reported Anticonvulsant
D-2 (Thiazolidinone hybrid) Thiazolidin-4-one 4-Nitrophenyl 413.0 175–177 Antioxidant, Antimicrobial
Azetidin-2-one derivative Azetidin-2-one 4-Nitrophenyl 402.7 260–262 Antimicrobial

Research Findings and Trends

Anticonvulsant Activity: Coumarin-oxadiazole derivatives generally outperform azetidin-2-one or thiazolidinone hybrids, likely due to enhanced blood-brain barrier permeability .

Antimicrobial Potency : Nitro-substituted compounds exhibit broader-spectrum activity compared to methoxy or chloro analogs, attributed to stronger electron-withdrawing effects .

Thermal Stability : Azetidin-2-one derivatives show higher melting points, suggesting greater crystallinity and stability .

Biological Activity

3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one is a synthetic compound that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H9N3O5
  • Molecular Weight : 311.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can participate in redox reactions and may influence enzyme activity by binding to active sites or interfering with cellular signaling pathways. The oxadiazole ring enhances the compound's reactivity and potential for biological interactions.

Anticancer Activity

Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:

  • A study reported that compounds similar to this compound exhibited significant growth inhibition against various cancer cell lines (GI50 values ranging from 0.20–2.58 μM) .
  • Another research highlighted that derivatives with similar structures showed IC50 values as low as 25 nM against gastric cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

  • Research indicates that oxadiazole derivatives can disrupt microbial cell walls, suggesting potential applications as antimicrobial agents .

Case Studies

  • Antitumor Activity
    • A study focused on a series of oxadiazole derivatives including this compound found promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism was linked to the inhibition of NF-kB activity, which is crucial for cancer cell proliferation .
  • Selectivity Against Cancer Cells
    • Toxicological evaluations showed that certain derivatives exhibited a significantly lower toxicity profile towards normal cells compared to cancer cells (approximately 400-fold less toxic), indicating a favorable therapeutic index .

Data Table: Biological Activity Overview

Activity Type Target IC50 / GI50 Values Reference
AnticancerVarious Cancer Cell Lines0.20 - 25 nM
AntimicrobialBacterial Cell WallsNot specified
SelectivityNormal vs. Cancer Cells400-fold difference

Q & A

Basic: What are the established synthetic routes for 3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one?

Methodological Answer:
The compound is typically synthesized via a multi-step route:

Intermediate Formation : React 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one with 2,4,6-trichloro-1,3,5-triazine under neutral conditions (pH maintained with potassium bicarbonate) to form a triazinyl-sulfanyl intermediate .

Substitution : Introduce the 4-nitrophenyl group via nucleophilic aromatic substitution or oxidative cyclization. For example, coupling with 4-nitrobenzoyl hydrazide under reflux with hydrazine hydrate, followed by cyclization using reagents like POCl₃ or H₂SO₄ .

Purification : Recrystallize from tetrahydrofuran (THF) or acetone to achieve high purity (>95%) .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) confirms bond lengths, angles, and packing. For example, mean C–C bond lengths of 0.002 Å and R factor <0.04 ensure accuracy .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.69–8.12 ppm for nitrophenyl), lactone carbonyl (δ 164–165 ppm), and oxadiazole carbons (δ 155–160 ppm) .
    • FT-IR : Peaks at ~1735 cm⁻¹ (C=O stretch), 1582 cm⁻¹ (C=N oxadiazole), and 1514 cm⁻¹ (C=C aromatic) .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Testing : Follow CLSI guidelines using broth microdilution (MIC determination against S. aureus, E. coli). Compounds with 4-nitrophenyl substitutions show enhanced activity due to electron-withdrawing effects .
  • Enzyme Inhibition : For protease targets (e.g., SARS-CoV-2 Mpro), perform fluorescence resonance energy transfer (FRET) assays. The lactone group may form hydrogen bonds with catalytic residues (e.g., G143 backbone) .

Advanced: How can synthetic yields be optimized for scale-up?

Methodological Answer:

  • Solvent Optimization : Replace acetone with DMF to enhance solubility of nitroaromatic intermediates .
  • Catalysis : Use K₂CO₃ or triethylamine to accelerate substitution reactions .
  • Flow Chemistry : Implement continuous flow reactors for precise temperature control and reduced side reactions (e.g., 20% yield improvement) .

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

  • Comparative Assays : Re-test under standardized conditions (e.g., pH 7.4, 37°C) to eliminate variability .
  • Structural Analysis : Use X-ray crystallography or DFT calculations to identify conformational differences (e.g., nitro group orientation affecting hydrogen bonding) .
  • In Silico Docking : Compare binding modes in Mpro (PDB: 6LU7) to explain discrepancies in IC₅₀ values .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Replace 4-nitrophenyl with electron-donating (e.g., 4-methoxyphenyl) or bulkier groups (e.g., naphthyl) to probe steric/electronic effects. Antimicrobial activity correlates with logP values (optimal range: 2.5–3.5) .
  • Bioisosteric Replacement : Swap oxadiazole with thiadiazole and measure changes in cytotoxicity (e.g., CC₅₀ in HEK293 cells) .
  • Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize derivatives with t₁/₂ > 60 min .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Fluorescent Probes : Synthesize a BODIPY-conjugated derivative for live-cell imaging. Co-localization with lysosomes (e.g., LysoTracker Red) confirms intracellular targeting .
  • Knockdown Studies : Use siRNA against putative targets (e.g., bacterial DNA gyrase) and measure rescue of activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.